4-Methoxy-2-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a methoxy group at the 4-position, a methyl group at the 2-position, and an oxidopyridin-1-ium core. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Methoxy-2-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxypyridine and methyl iodide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride to facilitate the methylation of the pyridine ring.
Oxidation: The oxidopyridin-1-ium core is formed through an oxidation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Trifluoroacetic Acid Addition: Finally, the compound is treated with trifluoroacetic acid to yield the desired product.
Chemical Reactions Analysis
4-Methoxy-2-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxidopyridin-1-ium core back to its corresponding pyridine form.
Substitution: The methoxy and methyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyridine derivatives.
Scientific Research Applications
4-Methoxy-2-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing agent, facilitating redox reactions in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-Methoxy-2-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:
4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: This compound has a similar pyridine core but differs in the presence of a carboxylate group.
2,3-Dimethylpyridine-N-oxide: This compound has two methyl groups at the 2 and 3 positions and an oxidopyridin-1-ium core.
1-Oxido-2-pyridinylamine: This compound features an amine group attached to the oxidopyridin-1-ium core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of trifluoroacetic acid, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
90254-38-9 |
---|---|
Molecular Formula |
C9H10F3NO4 |
Molecular Weight |
253.17 g/mol |
IUPAC Name |
4-methoxy-2-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9NO2.C2HF3O2/c1-6-5-7(10-2)3-4-8(6)9;3-2(4,5)1(6)7/h3-5H,1-2H3;(H,6,7) |
InChI Key |
AXRAXVIZRIGAKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=CC(=C1)OC)[O-].C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.